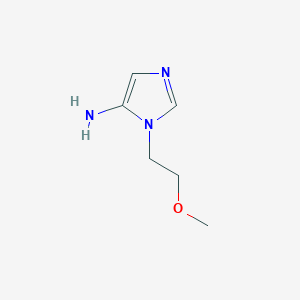

1-(2-Methoxyethyl)-1H-imidazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Methoxyethyl)-1H-imidazol-5-amine” is a compound that contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions. Imidazole rings are key components of important biological compounds such as histidine and histamine . The “2-Methoxyethyl” part suggests an ethyl group attached to a methoxy group, which is an ether functional group. Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups .

Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The imidazole ring could potentially engage in various chemical reactions, especially at the nitrogen atoms . The ether group might be involved in reactions with strong acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Some general predictions can be made based on the functional groups present. For example, the presence of an ether and an amine group could potentially make this compound polar and capable of participating in hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Thermoplastic Polyurethane Synthesis

The compound is used in the synthesis of thermoplastic polyurethane (PU). The mechanical and thermal properties of the newly synthesized solid poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) were studied. The obtained PMEA-based PUs with various molecular weights were thermoplastic, synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .

Biomedical Coating

Poly(2-methoxyethyl acrylate) (PMEA) is frequently used in biomedical coating due to its liquid-like properties. PMEA possessed excellent properties for medical applications, such as cell enrichment, low protein absorption, and antithrombogenicity .

Artificial Blood Vessel Construction

Confluent monolayers of human umbilical vein endothelial cells (HUVECs) on a poly(2-methoxyethyl acrylate) (PMEA) antithrombogenic surface play a major role in mimicking the inner surface of native blood vessels. This makes PMEA suitable for the construction of artificial small-diameter blood vessels .

Methuosis Induction in Cancer Cells

Dental Denture Resins

The PMEA-1 resin had mechanical, longevity, aesthetics, and biocompatibility properties that meet the material requirements for clinical application of dental denture resins .

Biofilm Reduction

The PMEA-1 resin was also effective in reducing the formation of biofilms by S. mutans, C. albicans, and salivary bacteria .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-methoxyethyl)imidazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-10-3-2-9-5-8-4-6(9)7/h4-5H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIUFEOWNCSSJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-1H-imidazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2715204.png)

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B2715205.png)

![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2715216.png)

![3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide](/img/structure/B2715220.png)

![N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2715221.png)

![N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2715222.png)